Methyl-d3 Octanoate
CAS No.:
Cat. No.: VC0210762
Molecular Formula: C₉H₁₅D₃O₂
Molecular Weight: 161.26
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₉H₁₅D₃O₂ |
|---|---|
| Molecular Weight | 161.26 |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Methyl-d3 Octanoate has the molecular formula C9H15D3O2, featuring a straight-chain octanoic acid backbone esterified with a deuterated methyl group. The structural arrangement consists of:
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A linear eight-carbon chain (octanoic acid portion)
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A carboxyl group forming an ester bond
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A terminal CD3 group (deuterated methyl) connected to the carboxyl group via the ester bond
The presence of deuterium atoms creates a molecular weight difference of +3 atomic mass units compared to the non-deuterated methyl octanoate, which is crucial for its function as an internal standard.
Physical and Chemical Properties
Table 1: Physical Properties of Methyl-d3 Octanoate
| Property | Value |
|---|---|
| Molecular Weight | 175.26 g/mol |
| Physical State at Room Temperature | Colorless liquid |
| Boiling Point | Approximately 192-194°C |
| Solubility | Soluble in organic solvents (chloroform, methanol, hexane); insoluble in water |
| Density | Approximately 0.88 g/mL |
Synthesis and Production Methods
Laboratory Synthesis Approaches
The synthesis of Methyl-d3 Octanoate typically involves the esterification of octanoic acid (caprylic acid) with deuterated methanol (CD3OH) in the presence of an acid catalyst. Alternative routes include:
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Direct esterification using octanoic acid and deuterated methanol with a mineral acid catalyst
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Transesterification of methyl octanoate with deuterated methanol
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Fischer esterification using octanoyl chloride and deuterated methanol
Each method offers different advantages in terms of yield, purity, and cost-effectiveness depending on laboratory requirements and available resources.
Industrial Production
Commercial production of Methyl-d3 Octanoate is typically handled by specialized chemical manufacturers focusing on isotopically labeled compounds. The process is often optimized for isotopic purity, ensuring minimal contamination with non-deuterated or partially deuterated variants. Companies like Cambridge Isotope Laboratories are notable producers of such deuterated standards, as suggested by their expertise in stable isotope compounds .
Applications in Analytical Chemistry
Role as an Internal Standard in Mass Spectrometry
Methyl-d3 Octanoate serves as an excellent internal standard for mass spectrometric analysis due to several key advantages:
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Chemical similarity to the non-deuterated analyte ensures comparable extraction efficiency, chromatographic behavior, and ionization characteristics
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The mass difference allows clear distinction between the standard and analyte
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The compound's stability makes it suitable for long-term storage and routine use
As noted in the literature on stable isotope standards, "the labeled standard in a precise and constant amount [is added] to both the experimental samples, as an internal standard (IS), as well as the standard curve and QC samples" . This approach enables accurate quantification of octanoate derivatives in complex biological matrices.
Comparison with Other Isotopic Labeling Strategies
While deuterium labeling offers certain advantages, it's important to note the ongoing debate regarding deuterium versus carbon-13 labeling in mass spectrometry applications. As highlighted in the search results, "if the D-label is placed at an exchangeable position (i.e., at acidic and polar groups), it could be susceptible to an isotope effect during storage and later in analysis" .
The literature further notes that "Despite the benefits of 13C (and 15N) labeling, the production of such standards could entail complex and laborious synthesis" . This presents a trade-off for researchers considering different isotope labeling strategies.
Table 2: Comparison of Deuterium vs. Carbon-13 Labeling
| Characteristic | Deuterium Labeling | Carbon-13 Labeling |
|---|---|---|
| Synthesis Complexity | Generally simpler | More complex |
| Cost | Typically lower | Generally higher |
| Chromatographic Co-elution | May show slight retention time shifts | Excellent co-elution with unlabeled analytes |
| Stability | Potential for exchange in certain positions | Excellent stability |
| Mass Shift | Clear mass shift | Clear mass shift |
Specific Applications in Metabolomics and Lipidomics
Methyl-d3 Octanoate finds particular utility in:
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Quantification of medium-chain fatty acids in biological samples
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Metabolic flux analysis where octanoic acid metabolism is studied
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Quality control for mass spectrometry-based fatty acid profiling
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Method development and validation for lipid analysis
Technical Considerations for Laboratory Use
Analytical Workflow Integration
When incorporating Methyl-d3 Octanoate into analytical workflows, several factors should be considered:
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The compound should be added at a consistent concentration across all samples
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Addition should occur early in the sample preparation process to account for extraction losses
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Multiple reaction monitoring (MRM) transitions should be optimized specifically for the deuterated compound
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Method validation should include evaluation of recovery, precision, and accuracy using the deuterated standard
Research Applications and Case Studies
Clinical Mass Spectrometry Applications
In clinical settings, deuterated standards like Methyl-d3 Octanoate facilitate accurate analysis of fatty acids. As noted in the search results, mass spectrometry has become "an invaluable tool in clinical-based developments and applications" , with applications including "endocrinology, therapeutic drug monitoring, and newborn screening (for inborn errors of metabolism)" .
The ability to quantify medium-chain fatty acids accurately is particularly important in diagnosing certain metabolic disorders where abnormal levels may indicate disease states.
Food and Nutritional Analysis
Methyl-d3 Octanoate can be employed in food science applications for:
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Quantifying octanoic acid content in dairy products and coconut oil
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Monitoring lipid oxidation processes in food products
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Validating methods for fatty acid profiling in nutritional studies
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Authenticating food products based on their fatty acid profiles
Limitations and Challenges
Deuterium Exchange Considerations
While the deuterium atoms in Methyl-d3 Octanoate are generally stable, researchers should be aware of potential limitations. As highlighted in the literature, "deuterated standards, in contrast, may exhibit isotope instability and an exchange or scrambling effect during storage and the experimental phases" .
Chromatographic Considerations
The "isotope effect" can manifest as slight differences in chromatographic retention times between deuterated and non-deuterated compounds. While this effect is typically minimal for compounds with deuterium in non-polar positions, it should be evaluated during method development. The literature notes that 13C standards may provide better chromatographic co-elution, as "this co-eluting result is optimal in correcting for both ion suppression and matrix effects" .
Future Perspectives and Emerging Applications
The utility of deuterated standards like Methyl-d3 Octanoate continues to evolve with advances in analytical instrumentation and methodologies. Future applications may include:
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Implementation in high-throughput clinical screening methods
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Integration with portable mass spectrometry devices for field applications
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Combination with other stable isotope techniques for comprehensive metabolic analysis
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Development of multiplexed assays using multiple isotopically labeled standards
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